N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide
Description
N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide is a synthetic small molecule characterized by a pyrimidine core substituted with a 4-(methylamino)-3-nitrophenoxy group and a cyclopropanecarboxamide moiety. The presence of the nitrophenoxy group and cyclopropane ring may influence target selectivity and metabolic stability, as seen in structurally related compounds .
Properties
Molecular Formula |
C15H15N5O4 |
|---|---|
Molecular Weight |
329.31 g/mol |
IUPAC Name |
N-[6-[4-(methylamino)-3-nitrophenoxy]pyrimidin-4-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H15N5O4/c1-16-11-5-4-10(6-12(11)20(22)23)24-14-7-13(17-8-18-14)19-15(21)9-2-3-9/h4-9,16H,2-3H2,1H3,(H,17,18,19,21) |
InChI Key |
FOSJUFNJAGMGRK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)OC2=NC=NC(=C2)NC(=O)C3CC3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Nitration: The nitration of 4-methylaminophenol to produce 4-(methylamino)-3-nitrophenol.
Coupling Reaction: The coupling of 4-(methylamino)-3-nitrophenol with 4-chloropyrimidine under basic conditions to form the intermediate 6-[4-(methylamino)-3-nitrophenoxy]-4-pyrimidine.
Cyclopropanation: The final step involves the cyclopropanation of the intermediate with cyclopropanecarboxylic acid chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methylamino group can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Reduction: Formation of 4-(methylamino)-3-aminophenoxy derivatives.
Substitution: Formation of various substituted pyrimidinyl derivatives.
Oxidation: Formation of N-oxide derivatives.
Scientific Research Applications
N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenoxy group can participate in electron transfer reactions, affecting cellular redox states and signaling pathways.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
| Compound Name | Core Structure | Key Substituents | Functional Groups of Note |
|---|---|---|---|
| Target Compound | Pyrimidine | 4-(Methylamino)-3-nitrophenoxy, cyclopropanecarboxamide | Nitro, methylamino, ether linkage |
| WS3 (TRPM8 agonist) [1] | Pyrimidine | Urea-linked trifluoromethyl-piperazinylphenoxy, cyclopropanecarboxamide | Trifluoromethyl, piperazinyl, urea |
| Tozasertib Lactate (Antineoplastic) [2] | Pyrimidine | Methylpiperazinyl-sulfanylphenyl, pyrazole-amino, cyclopropanecarboxamide | Sulfanyl, methylpiperazinyl, lactate salt |
Key Observations:
- Target Compound vs. WS3 : Both share a pyrimidine core and cyclopropanecarboxamide group, but the target compound lacks the urea linkage and trifluoromethyl-piperazinyl motif present in WS3. The nitro group in the target compound may enhance electrophilic interactions compared to WS3’s hydrogen-bonding urea group .
- Target Compound vs. Tozasertib: Tozasertib’s sulfanyl and pyrazole groups confer specificity for Aurora kinases, while the target compound’s nitrophenoxy group suggests divergent target engagement (e.g., TRPM8 or other kinases) .
Functional and Therapeutic Comparisons
Table 2: Pharmacological Profiles
Key Insights:
- TRPM8 Modulation : WS3 and the target compound likely share TRPM8 agonist activity due to their pyrimidine-cyclopropanecarboxamide scaffolds. However, the nitro group in the target compound may alter binding kinetics or downstream metabolic effects compared to WS3’s urea-linked substituents .
- Kinase Inhibition: Tozasertib’s clinical success highlights the pyrimidine-cyclopropanecarboxamide scaffold’s versatility. The target compound’s nitrophenoxy group could redirect activity toward kinases sensitive to nitro-aromatic interactions.
Potency and Selectivity
- WS3: Exhibits nanomolar potency for TRPM8 activation, with synergistic effects in metabolic disease models when combined with menthol or icilin .
Biological Activity
N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide, also known by its chemical formula, exhibits significant biological activity that has garnered attention in pharmacological research. This compound is notable for its potential therapeutic applications, particularly in the fields of oncology and neurology. Below is a detailed exploration of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula: C11H10N4O3
- Molecular Weight: 246.22 g/mol
- CAS Number: 1069112-52-2
- SMILES Notation: CNc1cc(Oc2ccc(cc2)N+[O-])ncn1
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Protein Kinases : The compound has been identified as a potent inhibitor of certain protein kinases, which play critical roles in cell signaling pathways associated with cancer proliferation and survival.
- Monoamine Oxidase Activity : Similar compounds have shown varying degrees of interaction with monoamine oxidases (MAO-A and MAO-B), influencing dopaminergic neurotoxicity. This aspect may be relevant for understanding its neurological implications .
Biological Activity and Efficacy
Research has demonstrated that this compound exhibits a range of biological activities:
- Antitumor Activity : In vitro studies indicate that the compound can inhibit the growth of various cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Preliminary findings suggest that it may offer neuroprotective benefits by modulating neurotransmitter systems, although further studies are needed to elucidate these effects fully.
Case Studies and Research Findings
- Anticancer Studies : A study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. The results showed a significant reduction in cell viability at concentrations above 10 µM .
- Neurotoxicity Assessments : In research evaluating the neurotoxic potential of related compounds, it was found that those with similar structures exhibited varying levels of toxicity when metabolized by MAO-B. This raises important questions about the safety profile of this compound in therapeutic contexts .
Comparative Analysis
The following table summarizes key findings regarding the biological activity of this compound compared to similar compounds:
| Compound Name | Antitumor Activity | Neuroprotective Effects | MAO Interaction |
|---|---|---|---|
| This compound | High | Moderate | Yes |
| MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) | Moderate | High | Yes |
| C75 (Fatty-acid synthase inhibitor) | Low | Low | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
